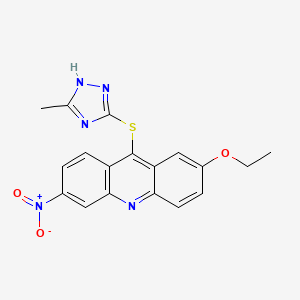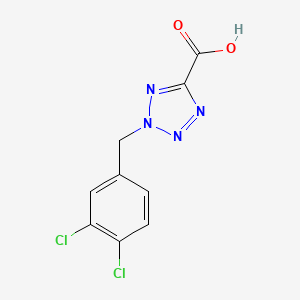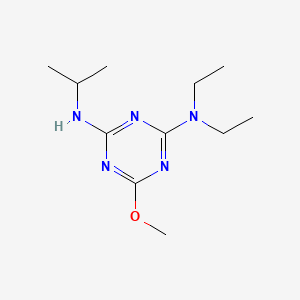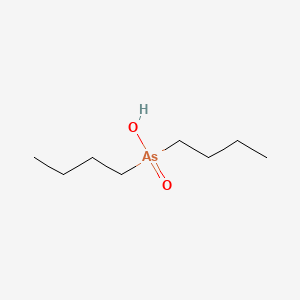
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride is a chemical compound with the molecular formula C11H15ClN4O4 It is a derivative of guanidine, a strong organic base, and features a p-nitrobenzoyloxy group attached to a propylguanidine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride typically involves the reaction of p-nitrobenzoic acid with 3-aminopropylguanidine under specific conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of p-nitrobenzoic acid and the amino group of 3-aminopropylguanidine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Reduction: Hydrolysis can be achieved using acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Reduction of the nitro group yields 3-(p-Aminobenzoyloxy)propylguanidine.
Reduction: Hydrolysis of the ester linkage produces p-nitrobenzoic acid and 3-aminopropylguanidine.
Substitution: Nucleophilic substitution can lead to various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Guanidinyl propanol hydrochloride: This compound is structurally similar but lacks the p-nitrobenzoyloxy group.
p-Nitrobenzoylguanidine: Similar in structure but without the propyl linkage.
Uniqueness
3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride is unique due to the presence of both the p-nitrobenzoyloxy group and the propylguanidine backbone. This combination imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above. The presence of the nitro group allows for additional reactivity, while the guanidine moiety provides strong basicity and the ability to form multiple hydrogen bonds.
Propiedades
Número CAS |
19623-20-2 |
|---|---|
Fórmula molecular |
C11H15ClN4O4 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
diaminomethylidene-[3-(4-nitrobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-11(13)14-6-1-7-19-10(16)8-2-4-9(5-3-8)15(17)18;/h2-5H,1,6-7H2,(H4,12,13,14);1H |
Clave InChI |
XOKBLSLORQIICS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


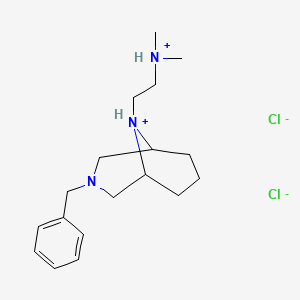

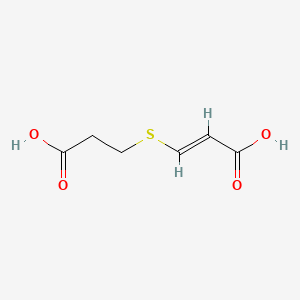
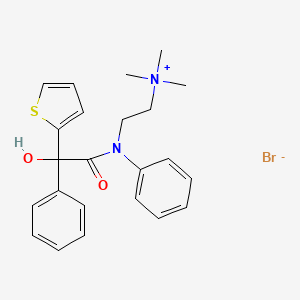
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)

